molecular formula C10H11F3N2O2 B7894137 4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide

4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B7894137
M. Wt: 248.20 g/mol
InChI Key: FJBNJMQFUYIQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide is a benzamide derivative featuring a trifluoroethoxy (TFEO) group at the 2-position of the benzene ring, an amino group at the 4-position, and an N-methyl substituent on the amide nitrogen. The trifluoroethoxy group is a hallmark of compounds with enhanced metabolic stability and lipophilicity due to the strong electron-withdrawing nature of the trifluoromethyl moiety.

Properties

IUPAC Name

4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c1-15-9(16)7-3-2-6(14)4-8(7)17-5-10(11,12)13/h2-4H,5,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBNJMQFUYIQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide typically involves the reaction of 4-amino-2-(2,2,2-trifluoroethoxy)benzoic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, alcohols, and various substituted benzamides, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide with structurally related benzamide derivatives, focusing on substituent patterns, physicochemical properties, and biological activities.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity Physicochemical Properties Source
4-Amino-N-methyl-2-(2,2,2-TFEO)benzamide 4-amino, N-methyl, 2-TFEO Unknown (theorized pesticidal/antiarrhythmic) Target
Flecainide acetate 2,5-bis-TFEO, N-(2-piperidylmethyl) Antiarrhythmic (clinically used) Oral bioavailability, t½ = 11–22 hours
Compound 7 () Pyrimidinyl-bis-TFEO, 4-(trifluoromethyl)benzamide Insecticidal/antifungal Mp: 167–169°C, Yield: 93%
N-[2-(4-Biphenyl)-...] (5a, ) 2,5-bis-TFEO, thiazolidinone-linked Not specified (structural study) Synthesized via hydrazone-thioglycolic acid reaction
5-Hydroxy-N-(2-piperidylmethyl)-2-TFEO-benzamide (VIII, ) 5-hydroxy, 2-TFEO, N-piperidylmethyl Antiarrhythmic intermediate Key metabolite of flecainide
Y501-8444 () 4-(TFEO-methyl), N-(adamantyl-thiazolyl) Screening compound (unspecified)

Pharmacokinetic and Metabolic Profiles

  • Flecainide’s Long Half-Life :
    The piperidylmethyl side chain in flecainide minimizes hepatic metabolism, contributing to its 11–22-hour half-life . The N-methyl group in the target compound may accelerate clearance due to reduced steric protection.
  • Metabolite Relevance : 5-Hydroxy-2-TFEO-benzamide () is a flecainide metabolite, highlighting the importance of hydroxylation pathways in TFEO-benzamide metabolism .

Biological Activity

4-Amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, particularly the trifluoroethoxy group, enhance its biological activity, making it a candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C11H12F3N1O1\text{C}_{11}\text{H}_{12}\text{F}_3\text{N}_1\text{O}_1

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy moiety enhances binding affinity and specificity, allowing the compound to modulate various biological pathways effectively. It may act as an inhibitor or activator of certain enzymes, influencing downstream cellular processes .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. In vitro assays demonstrated that certain derivatives of this compound exhibited potent inhibitory effects against Ebola and Marburg viruses. For instance, compounds derived from this class showed effective EC50 values below 10 μM in Vero cells . This suggests a promising avenue for developing antiviral therapeutics targeting filoviruses.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines through various mechanisms, including modulation of histone deacetylases (HDACs). For example, related compounds have shown significant antiproliferative activity against solid tumors with IC50 values in the low micromolar range . The structural modifications in benzamide derivatives can enhance their efficacy against specific cancer types.

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, this compound has been explored for anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases . However, further studies are needed to fully elucidate these effects.

Case Studies and Research Findings

StudyFindingsReference
Antiviral Activity Inhibition of Ebola and Marburg viruses with EC50 < 10 μM
Anticancer Activity Induced apoptosis in HepG2 cells; IC50 = 1.30 μM
Anti-inflammatory Effects Inhibition of pro-inflammatory cytokines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.